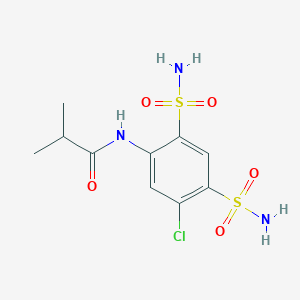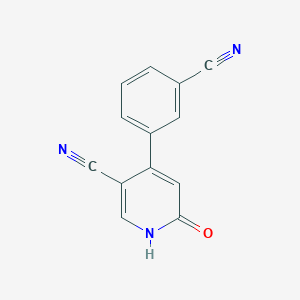
4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a cyano group and a carbonitrile group
Preparation Methods
The synthesis of 4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules .
Chemical Reactions Analysis
4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the aromatic ring.
Scientific Research Applications
4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 4-(3-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile include other pyridine derivatives and cyano-substituted heterocycles. These compounds share similar chemical properties but may differ in their biological activities and applications . Examples include:
- 4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-Acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
Properties
CAS No. |
825638-09-3 |
|---|---|
Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-(3-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-6-9-2-1-3-10(4-9)12-5-13(17)16-8-11(12)7-15/h1-5,8H,(H,16,17) |
InChI Key |
IZLRGFQCWNUTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)NC=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


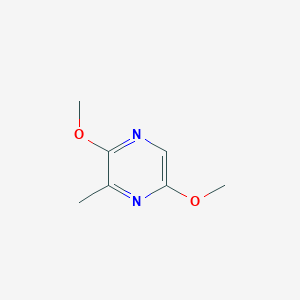
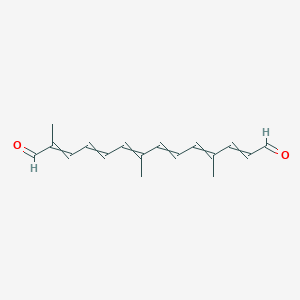

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
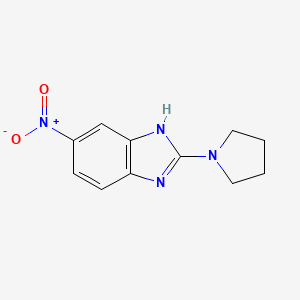
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
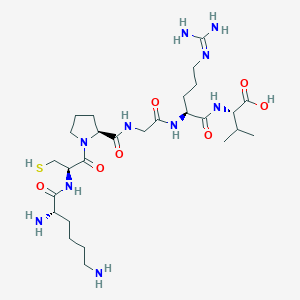


![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
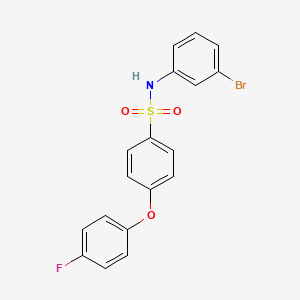
methyl}pyridine](/img/structure/B14219795.png)
